1-benzyl-1H-imidazole-5-carboxylic acid
Overview
Description
1-Benzyl-1H-imidazole-5-carboxylic acid is a chemical compound with the molecular weight of 202.21 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H10N2O2/c14-11(15)10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 202.21 . The compound is stored at refrigerator temperatures .Scientific Research Applications
Aminocarbonylation of 1H-imidazoles
Aminocarbonylation of 5-aryl-4-iodo-1H-imidazoles using ex situ generation of CO with an amino acid amide nucleophile has been employed to prepare 5-aryl-1-benzyl-1H-imidazole-4-carboxamides. This process, which includes a direct C-5 arylation of 1-benzyl-1H-imidazole and regioselective C-4 iodination, is significant for the synthesis of imidazole-based peptidomimetics, such as constrained H-Phe-Phe-NH2 analogues (Skogh et al., 2013).
Functionalization of 1H-Pyrazole-3-Carboxylic Acid
1H-pyrazole-3-carboxylic acid has been successfully transformed into 1H-pyrazole-3-carboxamide and further into a 3H-imidazo[4,5-b]pyridine derivative. The synthesized compounds were characterized spectroscopically, and the mechanisms of these reactions were examined theoretically, highlighting the diverse potential of imidazole derivatives in chemical synthesis (Yıldırım et al., 2005).
Synthesis of Imidazole-Substituted Metal-Organic Frameworks
Metal-organic frameworks (MOFs) with 1H-imidazol-4-yl-containing ligands exhibit diverse structures and properties. For instance, the use of these ligands in conjunction with varied carboxylate ligands under hydro- and solvothermal conditions has led to the creation of new MOFs with unique network structures, showcasing the structural diversity and sensing properties of these materials (Liu et al., 2018).
Structural Analysis of Imidazole/Benzimidazole Salts
Imidazole/benzimidazole salts prepared with various carboxylic acids exhibit diverse crystal structures, mainly due to their supramolecular synthons. The extensive hydrogen bonding between acid and imidazolyl components and the role of weak and strong noncovalent interactions in crystal packing highlight the potential of these compounds in creating structured materials with specific properties (Jin et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological processes, suggesting they may impact multiple pathways .
Result of Action
Imidazole derivatives have been reported to exhibit antibacterial, antifungal, and other biological activities .
Properties
IUPAC Name |
3-benzylimidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCCJOSPLDQLRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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